

Comparative Guide to 2-Bromo-4,5-dimethylthiazole Derivatives in Drug Discovery

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Compound of Interest

Compound Name: **2-Bromo-4,5-dimethylthiazole**

Cat. No.: **B1278221**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure and biological performance of **2-bromo-4,5-dimethylthiazole** derivatives and related thiazole compounds that have emerged as significant scaffolds in medicinal chemistry. Thiazole-based compounds have garnered considerable interest as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways. This document summarizes crystallographic data, compares biological activity, and provides detailed experimental methodologies to support further research and development in this area.

Structural and Performance Comparison of Thiazole Derivatives

The following tables present a comparative overview of the crystallographic data and biological activity of selected thiazole derivatives. Due to the limited public availability of the X-ray crystal structure for **2-Bromo-4,5-dimethylthiazole**, data for structurally related brominated thiazoles and biologically active 4-methylthiazole derivatives are provided for a comprehensive comparison.

Table 1: Crystallographic Data of Selected Brominated Thiazole Derivatives

| Compound | Formula | Cystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
|-------------------------------|---------------------------------------------------|---------------|--------------------|------------|-----------|------------|-------------|-------------|-------------|------|
| 2,4-Dibromothiazole | C ₃ HB ₂ NS | Orthorhombic | Fmm2 | 6.700 (10) | 16.21 (3) | 5.516 (8) | 90 | 90 | 90 | [1] |
| 2,4-Diacyl-5-bromothiazole | C ₇ H ₆ BrNO ₂ S | Triclinic | P-1 | 4.040 (2) | 8.254 (5) | 13.20 8(8) | 96.19 1(17) | 93.86 5(16) | 94.06 7(11) | [1] |
| 2-Bromo-4-phenyl-1,3-thiazole | C ₉ H ₆ BrNS | Monoclinic | P2 ₁ /C | - | - | - | - | - | - | [1] |

Note: Detailed unit cell parameters for 2-Bromo-4-phenyl-1,3-thiazole were not immediately available in the referenced abstract.

Table 2: Biological Activity of Selected Thiazole Derivatives as EGFR/BRAF Inhibitors

| Compound ID | Substitution Pattern | Target(s) | GI ₅₀ (nM) ¹ | IC ₅₀ (nM) ² |
|-------------|--------------------------------------------------------------------------------|-----------------|------------------------------------|------------------------------------|
| 3a | 2-(2-(4-nitrophenyl)hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole | EGFR, BRAFV600E | 37-54 | EGFR: 89-98, BRAFV600E: 93-126 |
| 3c | 2-(2-(4-chlorophenyl)hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole | EGFR, BRAFV600E | 37-54 | EGFR: 89-98, BRAFV600E: 93-126 |
| 3d | 2-(2-(4-bromophenyl)hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole | EGFR, BRAFV600E | 37-54 | EGFR: 89-98, BRAFV600E: 93-126 |
| 3f | 2-(2-(2,4-dinitrophenyl)hydrazinylidene)-3-phenyl-4-methyl-2,3-dihydrothiazole | EGFR, BRAFV600E | 37-54 | EGFR: 89, BRAFV600E: 93 |
| Erlotinib | (Reference Drug) | EGFR | 33 | EGFR: 80, BRAFV600E: 60 |
| Dabrafenib | (Reference Drug with Thiazole Core) | BRAFV600E | - | BRAFV600E: 47.2 |

¹GI₅₀ values represent the concentration causing 50% growth inhibition in a panel of four human cancer cell lines. ²IC₅₀ values represent the concentration causing 50% inhibition of the target kinase activity.

Experimental Protocols

Synthesis of 2,3,4-trisubstituted thiazole derivatives (General Procedure)

This protocol is adapted from the synthesis of thiazole derivatives with EGFR/BRAF inhibitory activity.[2][3][4]

Method A: Room Temperature

- A mixture of 1,4-disubstituted thiosemicarbazide (1 mmol) and chloroacetone (1 mmol, 0.092 g) in ethyl acetate (10 mL) is prepared.
- Triethylamine (1.5 mmol, 0.15 g) is added to the mixture.
- The reaction mixture is stirred at room temperature for 12-18 hours.
- The solvent is evaporated under reduced pressure.
- The resulting solid is washed with water, filtered, and dried.
- The crude product is purified by recrystallization from ethanol.

Method B: Reflux

- A mixture of 1,4-disubstituted thiosemicarbazide (1 mmol) and chloroacetone (1 mmol, 0.092 g) in ethanol (10 mL) is prepared.
- The reaction mixture is refluxed for 6-10 hours.
- The mixture is cooled to room temperature.
- The precipitated solid is filtered, washed with cold ethanol, and dried.

- The crude product is purified by recrystallization from ethanol.

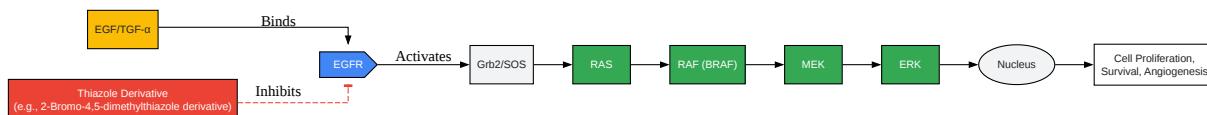
Single-Crystal X-ray Diffraction Analysis

The following is a general procedure for obtaining X-ray crystallographic data.

- Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent (e.g., ethanol, ethyl acetate).
- Data Collection: A suitable crystal is mounted on a diffractometer. X-ray intensity data are collected at a controlled temperature (e.g., 100 K or 293 K) using a specific radiation source (e.g., MoK α radiation).
- Structure Solution and Refinement: The collected data is processed to solve the crystal structure using direct methods. The structure is then refined by full-matrix least-squares on F². Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

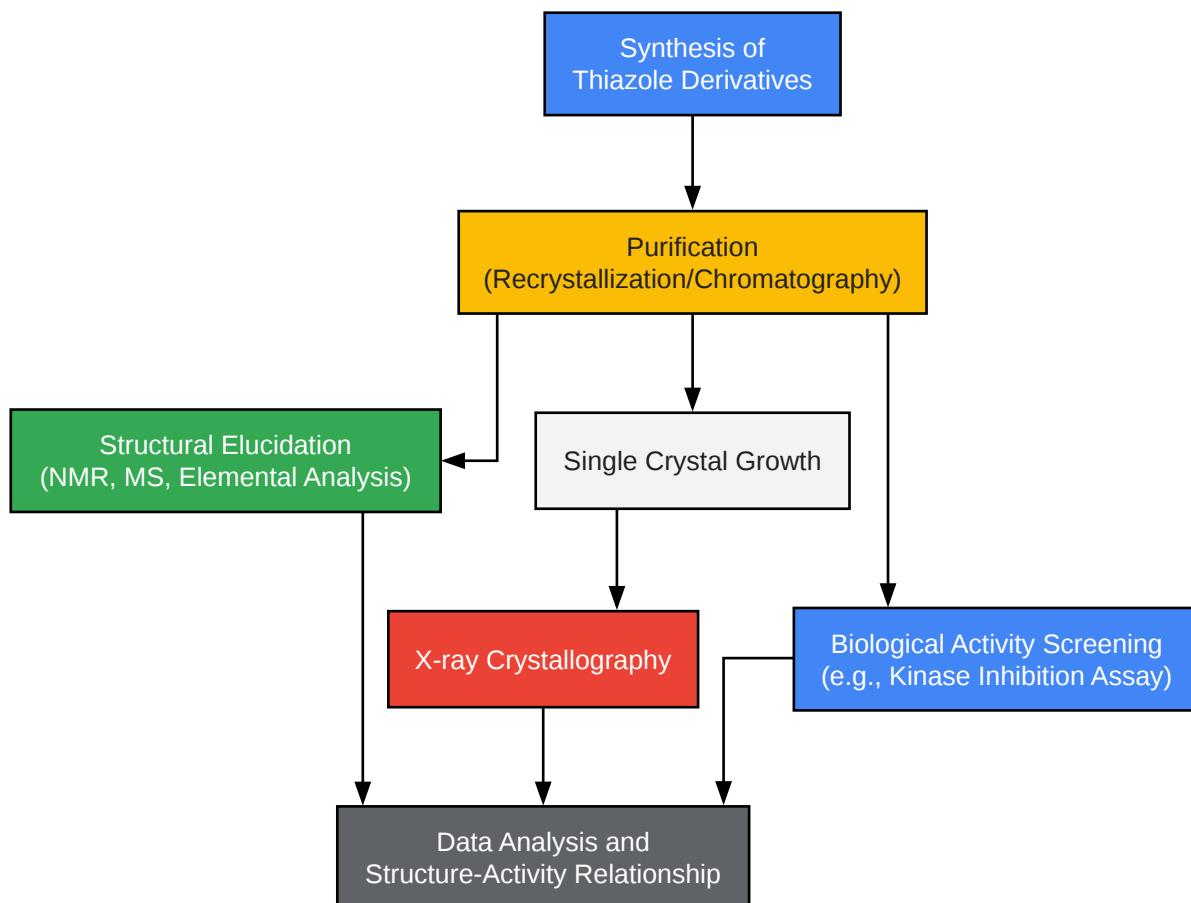
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by thiazole derivatives and a typical experimental workflow for their characterization.



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Caption: EGFR signaling pathway and the inhibitory action of thiazole derivatives.



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Caption: Experimental workflow for the synthesis and characterization of thiazole derivatives.

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